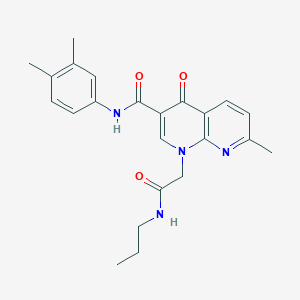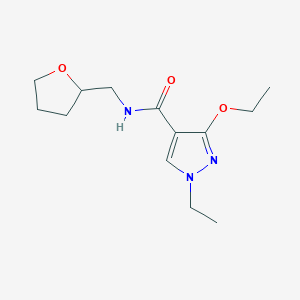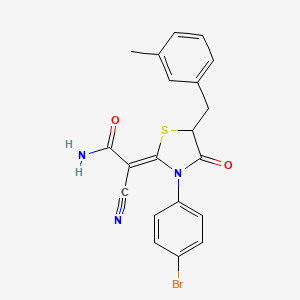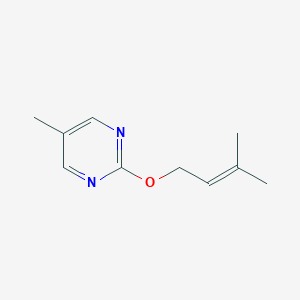![molecular formula C12H9N3O2S B2966707 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 91494-10-9](/img/structure/B2966707.png)
2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione” is a bi-heterocyclic compound . It is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of this compound involves several steps. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .Molecular Structure Analysis
The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol, and the reflux of acid hydrazide with carbon disulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
A study highlights the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones efficiently. This methodology is significant for synthesizing this class of heterocycles, showcasing the compound's pivotal role in facilitating the creation of diverse functional groups within isoindole structures (Worlikar & Larock, 2008).
Reaction with Ortho-Formylbenzoic Acid
Another study demonstrates the reaction between secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides and ortho-formylbenzoic acid, leading to the production of angular isoindole-6,12-diones. This research indicates the compound's utility in generating structurally complex heterocycles, contributing to the expansion of organic and medicinal chemistry applications (Vasilin et al., 2015).
Prodrug Targeting
The study on prodrugs for targeting hypoxic tissues through regiospecific elimination from reduced indolequinones emphasizes the compound's potential in drug delivery systems. It outlines how derivatives of 1-methylindole-4,7-dione, substituted with a leaving group, can facilitate the delivery of therapeutic agents to hypoxic tissues, showcasing the compound's significance in designing prodrugs with specific targeting capabilities (Jaffar et al., 1999).
Synthesis of Thiazolidine-2,4-diones Derivatives
Research on the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives reveals the compound's applicability in developing new antimicrobial agents. This synthesis pathway illustrates how modifications to the thiazolidine-2,4-dione framework can lead to compounds with potential antibacterial and antifungal properties (Jat et al., 2006).
Wirkmechanismus
Target of Action
The primary target of 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of the enzyme UDP-N-acetylmuramate/L-alanine ligase . This inhibition disrupts the formation of bacterial cell walls, leading to the bactericidal effect .
Pharmacokinetics
The compound’s effectiveness against multi-drug resistant bacterial strains suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It shows inhibitory potential against gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-amino-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPGGDKQGRZEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)

![5-Nitro-2,3-dihydrobenzo[b]furan-7-carboxylic acid](/img/structure/B2966639.png)
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate](/img/structure/B2966640.png)
![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)


